1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one

Description

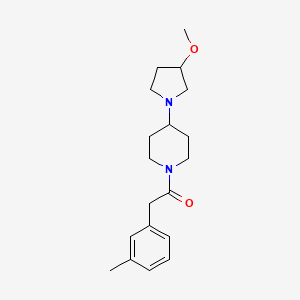

The compound 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one features a piperidine core substituted at the 4-position with a 3-methoxypyrrolidin-1-yl group and an ethanone moiety linked to an m-tolyl (meta-methylphenyl) group.

Properties

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15-4-3-5-16(12-15)13-19(22)20-9-6-17(7-10-20)21-11-8-18(14-21)23-2/h3-5,12,17-18H,6-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHAMDQRFPNIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Methoxypyrrolidine Group: This step involves the reaction of pyrrolidine with methanol under acidic conditions to introduce the methoxy group.

Piperidine Ring Formation: The methoxypyrrolidine intermediate is then reacted with a suitable piperidine precursor under controlled conditions to form the piperidine ring.

Tolyl Group Introduction: The final step involves the coupling of the piperidine intermediate with a tolyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Identified :

2-(5-Methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-1-(4-(4-methyl-5-(m-tolyl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (9h) Structure: Piperidine linked to ethanone and m-tolyl via a thiazole ring; includes a trifluoromethylpyrazole substituent. Activity: 75% inhibition of Botrytis cinerea at 100 μg/mL, outperforming azoxystrobin (a commercial fungicide) at 50 μg/mL. Key Difference: The thiazole and pyrazole groups enhance fungicidal activity but may reduce solubility compared to the methoxypyrrolidine in the target compound.

(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n) Structure: Piperidine-ethanone core with pyridinylthiazole and benzoic acid substituents. Synthesis: 88% yield via Method C; characterized by LCMS ([M+H]+ 424.3) and NMR. Key Difference: The hydrophilic benzoic acid group may improve water solubility but could limit membrane permeability compared to the m-tolyl group.

2-(4-((3R,5R,7R)-Adamantan-1-yl)phenoxy)-1-((R)-2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6e) Structure: Bulky adamantyl group attached to phenoxy-piperidine-ethanone. Synthesis: 46% purity via Method B.

Fungicidal Activity () :

| Compound | Target Pathogen | Inhibition at 100 μg/mL |

|---|---|---|

| 9h | Botrytis cinerea | 75% |

| 9o | Fusarium graminearum | 60% |

| Azoxystrobin (Control) | Diplocarpon mali | <70% at 50 μg/mL |

- Implications : The target compound’s m-tolyl and methoxypyrrolidine groups may similarly enhance antifungal activity, though substituent positioning (e.g., thiazole vs. pyrrolidine) critically affects efficacy.

Physicochemical Properties

| Compound | Melting Point/Solubility | Key Feature | Reference |

|---|---|---|---|

| 1f () | 137.3–138.5°C (solid) | Chloromethylphenyl substituent | |

| 6n () | LCMS [M+H]+ 424.3 | High yield (88%) |

- Target Compound Prediction : The methoxypyrrolidine group may lower the melting point compared to 1f, improving formulation flexibility.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 3-methoxypyrrolidine moiety.

- Coupling reactions (e.g., amidation or alkylation) to link the piperidine and m-tolyl groups.

Key considerations include: - Reaction conditions : Temperature (e.g., 60–80°C for amidation), solvent polarity (tetrahydrofuran or dichloromethane), and inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity.

- Characterization : Confirm structural integrity via H/C NMR (e.g., verifying methoxy proton resonance at δ 3.2–3.4 ppm) and HPLC (retention time consistency) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions in NMR or mass spectrometry data may arise from:

- Tautomerism or rotameric equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic behavior .

- Impurity interference : Cross-validate with LC-MS to detect byproducts (e.g., unreacted intermediates) .

- Stereochemical ambiguity : Employ 2D NMR techniques (e.g., NOESY or COSY) to confirm spatial arrangements, particularly for the 3-methoxypyrrolidine ring .

Case Example : A split signal in H NMR might indicate rotameric states of the piperidine ring; VT-NMR at 50°C can coalesce these signals .

Basic: What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Solubility : Use shake-flask method with UV-Vis spectroscopy in buffers (pH 1–7.4) to assess bioavailability .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- LogP determination : Reverse-phase HPLC (C18 column) calibrated with standards to measure partition coefficients .

Advanced: What strategies optimize multi-step synthetic routes for improved yield and scalability?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h for coupling steps) and enhance reproducibility .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings (e.g., aryl-boronic acid intermediates) to reduce side reactions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Advanced: How does the stereochemistry of the 3-methoxypyrrolidine moiety influence biological activity?

Methodological Answer:

- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers .

- Biological assays : Compare IC values in enzyme inhibition assays (e.g., kinase targets). For example, the (R)-enantiomer may show 10-fold higher potency due to better target binding .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and hydrogen-bond interactions with active sites .

Advanced: What in vitro assays are recommended to evaluate this compound’s interaction with neurological targets?

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled ligands for dopamine or serotonin receptors) .

- Cellular models : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection profiling (measure caspase-3 activation via fluorescence) .

- Calcium imaging : Fluorometric assays (Fura-2 AM) to assess GPCR-mediated signaling modulation .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage conditions : Lyophilized form at -20°C under argon to prevent hydrolysis of the ketone group .

- Degradation pathways : Monitor via accelerated stability studies; common issues include oxidation (add BHT stabilizer) or photodegradation (store in amber vials) .

Advanced: How can computational methods predict off-target interactions for this compound?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to identify structural motifs overlapping with known off-targets (e.g., cytochrome P450 isoforms) .

- Machine learning : Train models on ChEMBL data to predict ADMET profiles (e.g., hERG channel inhibition risk) .

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) to assess binding stability to primary vs. secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.